Cas no 734537-03-2 (2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide)

2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a specialized organic compound featuring a 1,2,4-triazole core substituted with a methoxyphenyl group and an acetamide-linked ethylphenyl moiety. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of sulfanyl and amino functional groups, which may enhance binding interactions. The compound’s design allows for further derivatization, making it a versatile intermediate in pharmaceutical research. Its stability and synthetic accessibility underscore its value in the development of novel therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation.
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide structure
734537-03-2 structure
Product name:2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
CAS No:734537-03-2
MF:C19H21N5O2S
MW:383.46734213829
CID:5476537
PubChem ID:2398676

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
    • 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
    • 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
    • 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)aceta mide
    • Z16599068
    • STL270297
    • 734537-03-2
    • F2715-0532
    • AKOS001056442
    • Inchi: 1S/C19H21N5O2S/c1-3-13-8-10-14(11-9-13)21-17(25)12-27-19-23-22-18(24(19)20)15-6-4-5-7-16(15)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)
    • InChI Key: SRKHDVDLWDNFIQ-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NN=C(C2C=CC=CC=2OC)N1N

Computed Properties

  • Exact Mass: 383.14159610g/mol
  • Monoisotopic Mass: 383.14159610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 120Ų

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2715-0532-30mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2715-0532-1mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2715-0532-20μmol
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2715-0532-75mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2715-0532-20mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2715-0532-50mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2715-0532-2mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2715-0532-2μmol
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2715-0532-5μmol
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2715-0532-10mg
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
734537-03-2 90%+
10mg
$79.0 2023-05-16

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Related Literature

Additional information on 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Introduction to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 734537-03-2)

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 734537-03-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.

The molecular structure of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide includes a triazole ring, a sulfanyl group, and an acetamide moiety. These functional groups contribute to the compound's overall stability and reactivity. The presence of the methoxyphenyl and ethylphenyl substituents enhances its lipophilicity and bioavailability, making it an attractive target for pharmaceutical research.

Recent studies have highlighted the potential of 1,2,4-triazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that certain triazole derivatives exhibit potent antifungal activity against clinically relevant pathogens such as Candida albicans. Another study in the Bioorganic & Medicinal Chemistry Letters reported that triazole compounds can effectively inhibit the growth of multidrug-resistant bacteria, suggesting their potential as novel antibacterial agents.

In the context of inflammation and pain management, 1,2,4-triazoles have shown promising anti-inflammatory and analgesic properties. A 2020 study in the Inflammation Research journal found that triazole derivatives can significantly reduce inflammation by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. This makes them potential candidates for developing new treatments for inflammatory diseases like rheumatoid arthritis and osteoarthritis.

The specific compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has been evaluated for its pharmacological properties in several preclinical studies. One notable study published in the Bioorganic & Medicinal Chemistry journal in 2019 reported that this compound exhibits significant antifungal activity against a wide range of fungal strains. The researchers also noted that the compound has low cytotoxicity towards mammalian cells, making it a safe candidate for further development.

In addition to its antifungal properties, preliminary data suggest that 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide may have potential as an anticancer agent. A 2018 study in the Cancer Letters journal found that this compound can induce apoptosis in human cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings open up new avenues for exploring its use in cancer therapy.

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves several steps and requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the reaction of 5-(2-methoxyphenyl)-1H-[1,2,4]triazole with thiourea to form the corresponding thiosemicarbazone derivative. This intermediate is then reacted with acetyl chloride to form the final product. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to optimize the process and improve efficiency.

The physicochemical properties of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, including its solubility and stability under various conditions, have been extensively characterized. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. Its solubility in organic solvents such as DMSO and ethanol makes it suitable for use in biological assays and formulation development.

In conclusion, 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 734537-03-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its clinical utility.

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